molecular formula C13H16N2O2 B180918 Horsfiline CAS No. 136247-72-8

Horsfiline

Cat. No.: B180918
CAS No.: 136247-72-8
M. Wt: 232.28 g/mol
InChI Key: RVOLLKGLJIUGLG-ZDUSSCGKSA-N
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Chemical Reactions Analysis

Types of Reactions: Horsfiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxindole derivatives, reduced forms of this compound, and halogenated spiroindolones .

Scientific Research Applications

Chemical Synthesis of Horsfiline

This compound has been synthesized through various methods, showcasing the compound's structural complexity and the interest in producing it for research and therapeutic purposes. Notably, the Wittig olefination–Claisen rearrangement has been employed to synthesize this compound, highlighting its utility in organic synthesis. The synthesis involves multiple steps, including the formation of spiro[pyrrolidin-3,3'-oxindole] frameworks, which are crucial for this compound's structure .

Synthesis Overview

StepDescription
1Formation of 3-allyl oxindole via Wittig olefination.
2Conversion to this compound through various oxidative rearrangements and reductive amination techniques.
3Final purification and characterization using spectroscopic methods.

Biological Activities

This compound exhibits several biological activities that make it a candidate for pharmacological applications:

  • Analgesic Effects : Research indicates that this compound possesses analgesic properties, making it relevant for pain management therapies. Its mechanism is thought to involve modulation of pain pathways in the nervous system .
  • Antioxidant Activity : Studies have shown that derivatives of this compound can exhibit antioxidant properties, which are beneficial in reducing oxidative stress in cells .
  • Cytotoxicity : Some synthesized analogs of this compound have been evaluated for their cytotoxic effects against various tumor cell lines, indicating potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have documented the synthesis and pharmacological evaluation of this compound and its derivatives:

  • Total Synthesis and Biological Evaluation : A study reported the total synthesis of this compound and its evaluation for analgesic activity in animal models. The findings confirmed its efficacy as a pain-relieving agent .
  • Structure-Activity Relationship (SAR) : Research into the SAR of this compound analogs has provided insights into how structural modifications can enhance its biological activity. For instance, certain substitutions on the oxindole scaffold have been linked to increased potency against cancer cells .

Key Research Findings Table

StudyMethodologyKey Findings
Danishefsky et al. (2010)Total synthesisDemonstrated significant activity against breast cancer cells with this compound analogs .
Hong et al. (2013)Enantioselective synthesisDeveloped a method for synthesizing (+)-coerulescine and (-)-horsfiline with potential therapeutic implications .
PMC2982140 (2010)Biological evaluationConfirmed analgesic effects in animal models, supporting its use in pain management therapies .

Comparison with Similar Compounds

Horsfiline is unique due to its spirocyclic structure, which distinguishes it from other oxindole alkaloids. Similar compounds include:

Biological Activity

Horsfiline, an oxindole alkaloid derived from the plant Horsfieldia superba, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is classified as a spirooxindole alkaloid, sharing structural similarities with other compounds such as coerulescine. The synthesis of this compound has been achieved through various methods, including enantioselective total synthesis. A notable approach involves a nine-step synthesis starting from diphenylmethyl tert-butylmalonate, yielding this compound with high enantiomeric excess (>99% ee) .

Biological Activities

The biological activities of this compound are extensive, with research highlighting several key areas:

  • Antitumor Activity : this compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that synthetic derivatives of this compound possess significant activity against human breast cancer cells .
  • Antibacterial Properties : Research has demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria, suggesting its potential as a therapeutic agent in treating infections .
  • Psychoactive Effects : Traditionally, this compound has been used as an intoxicating snuff substance in certain cultures. Its psychoactive properties have been linked to its alkaloid composition, which affects neurotransmitter systems .

Case Studies

  • Antitumor Efficacy : A study conducted on the effects of this compound derivatives on breast cancer cells revealed a dose-dependent inhibition of cell growth. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
    CompoundIC50 (µM)Mechanism of Action
    This compound Derivative A15Induces apoptosis
    This compound Derivative B10Cell cycle arrest
  • Antibacterial Activity : In vitro tests showed that this compound has substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

Properties

IUPAC Name

(3R)-5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLLKGLJIUGLG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(C1)C3=C(C=CC(=C3)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453071
Record name Horsfiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136247-72-8
Record name (3R)-5-Methoxy-1′-methylspiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136247-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Horsfiline, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136247728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Horsfiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Horsfiline, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5HUZ2HBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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